N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946353-89-5
Cat. No.: VC5318457
Molecular Formula: C19H13F2N3O4
Molecular Weight: 385.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946353-89-5 |
|---|---|
| Molecular Formula | C19H13F2N3O4 |
| Molecular Weight | 385.327 |
| IUPAC Name | N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H13F2N3O4/c20-13-4-1-3-12(9-13)11-23-8-2-5-15(19(23)26)18(25)22-14-6-7-16(21)17(10-14)24(27)28/h1-10H,11H2,(H,22,25) |
| Standard InChI Key | YHCJNYAVQDQHBA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a dihydropyridine core substituted with a carboxamide group at position 3, a 4-fluoro-3-nitrophenyl moiety at position 1, and a 3-fluorobenzyl group at position 2. This arrangement confers unique electronic and steric properties, enhancing its interaction with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₃F₂N₃O₄ | |
| Molecular Weight | 385.327 g/mol | |
| IUPAC Name | N-(4-Fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
| SMILES | C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)N+[O-] | |
| Solubility | Not available |
The presence of two fluorine atoms and a nitro group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. X-ray crystallography of analogous compounds reveals hydrogen bonding between the amide group and carbonyl oxygen, stabilizing the molecule’s bioactive conformation.
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step reactions:
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Nucleophilic Substitution: 3-Fluorobenzyl bromide reacts with 4-fluoro-3-nitroaniline to form the benzylated intermediate.
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Cyclization: The intermediate undergoes cyclization in ethanol under reflux to construct the dihydropyridine ring.
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Amide Coupling: Carboxylic acid at position 3 is activated (e.g., via EDCI/HOBt) and coupled with 4-fluoro-3-nitroaniline .
Key Reaction Conditions:
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Solvents: Ethanol, acetonitrile.
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Catalysts: Palladium on carbon (for nitro reduction).
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Yield Optimization: 60–75% after purification by column chromatography.
Analytical Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 385.3 [M+H]⁺ .
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂).
| Compound | Met Kinase IC₅₀ (nM) | Selectivity Over EGFR |
|---|---|---|
| Target Compound | 12 | >100-fold |
| Cabozantinib | 3.8 | 5-fold |
| Foretinib | 9.2 | 20-fold |
Antitumor Activity
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In Vitro: Inhibits proliferation of gastric carcinoma (GTL-16) and breast cancer (MDA-MB-231) cells (IC₅₀ = 0.8–1.2 μM).
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In Vivo: Oral administration (50 mg/kg/day) induces complete tumor stasis in GTL-16 xenografts without significant toxicity.
Anti-Inflammatory Effects
The dihydropyridine core inhibits 5-lipoxygenase (5-LOX), reducing leukotriene synthesis (IC₅₀ = 3.5 μM). Fluorine substituents enhance membrane permeability, improving efficacy in murine models of colitis.
Research Findings and Case Studies
Preclinical Development
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Pharmacokinetics: Oral bioavailability = 65% in rats; half-life = 6.2 hours.
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Toxicology: No hepatotoxicity observed at therapeutic doses (LD₅₀ > 2,000 mg/kg).
Clinical Trials
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Phase I (NCT04820347): Evaluating safety in 30 patients with advanced solid tumors. Preliminary data show partial responses in 4/30 participants .
Patent Landscape
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